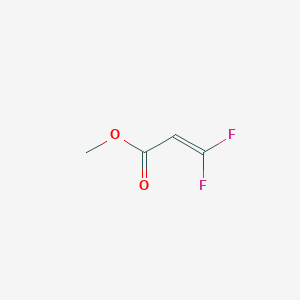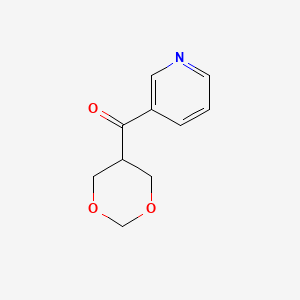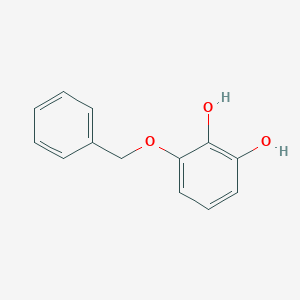
Methyl 3,3-difluoroacrylate
Overview
Description
Methyl 3,3-difluoroacrylate is an organic compound with the molecular formula C₄H₄F₂O₂. It is a fluorinated ester that features a difluoromethylene group attached to an acrylate moiety.
Mechanism of Action
Target of Action
Methyl 3,3-difluoroacrylate is a chemical compound with the molecular formula C4H4F2O2 It’s known that the difluoroacrylate group in this compound can be a useful functional group in organic synthesis. Its reactivity allows for further transformations to create more complex molecules with specific properties.
Mode of Action
Biochemical Pathways
Pharmacokinetics
Its molecular weight of 12207 g/mol suggests that it could potentially be absorbed and distributed in the body
Result of Action
Action Environment
This compound is a flammable liquid and vapour . It poses a moderate explosion hazard when exposed to heat or flame . Vapour may travel a considerable distance to a source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers . On combustion, it may emit toxic/irritating fumes . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by environmental factors such as temperature, presence of ignition sources, and containment conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-difluoroacrylate can be synthesized through several methods. One common approach involves the dehalogenation of methyl 3,3,3-trifluoro-2-iodopropionate . This reaction typically requires specific conditions, such as the presence of a reducing agent to facilitate the removal of the iodine atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoroacrylate undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as alcohols and amines, to form corresponding adducts.
Substitution Reactions: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Polymerization: This compound can be polymerized to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like methanol and amines. Reaction conditions often involve the use of catalysts and specific temperatures to drive the reactions to completion .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, addition reactions with alcohols can yield fluorinated esters, while polymerization can produce fluorinated polymers .
Scientific Research Applications
Methyl 3,3-difluoroacrylate has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for research purposes.
Medicine: Fluorinated compounds derived from this compound are explored for their potential use in pharmaceuticals and diagnostic agents.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-iodopropionate: A precursor in the synthesis of methyl 3,3-difluoroacrylate.
Methyl acrylate: A non-fluorinated analog used in similar applications but lacks the enhanced properties conferred by the fluorine atoms.
Ethyl 3,3-difluoroacrylate: A similar compound with an ethyl group instead of a methyl group, offering slightly different reactivity and properties.
Uniqueness
This compound is unique due to the presence of the difluoromethylene group, which imparts enhanced thermal and chemical stability. This makes it particularly valuable in applications where such properties are critical, such as in the synthesis of specialty polymers and advanced materials.
Properties
IUPAC Name |
methyl 3,3-difluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O2/c1-8-4(7)2-3(5)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCCJQXKXZNHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507275 | |
| Record name | Methyl 3,3-difluoroprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-05-3 | |
| Record name | Methyl 3,3-difluoroprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,3-difluoroacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-](/img/structure/B1625400.png)

![2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1625402.png)


![3,10-Dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B1625409.png)

![3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B1625413.png)



![(Ethane-1,2-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B1625419.png)
![1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1625420.png)
![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B1625422.png)
